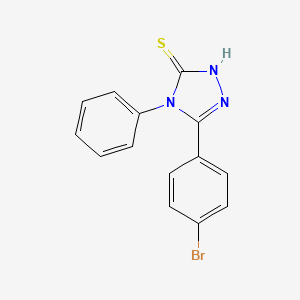

5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted at positions 4 and 5 with phenyl and 4-bromophenyl groups, respectively, and a thiol (-SH) group at position 3. The bromine atom on the para position of the phenyl ring enhances electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTPLVZQLRTFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . This can be achieved through the reaction of carboxylic acid hydrazides with (aryl)isothiocyanates or by a one-pot reaction starting from aromatic amines, carbon disulfide, sodium chloroacetate, and hydrazine . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions starting from 2-acyl-N-(4-aryl)hydrazine derivatives. The compound can be synthesized through the S-alkylation of the thiol derivative followed by reduction processes. Characterization techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compounds .

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent. The presence of the bromophenyl group enhances its efficacy against resistant strains of bacteria .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which may be attributed to its ability to interact with cellular signaling pathways .

Antioxidant Effects

Additionally, this compound has shown antioxidant properties in vitro. This suggests potential applications in protecting cells from oxidative stress-related damage, which is relevant for various diseases including neurodegenerative disorders .

Material Science Applications

Corrosion Inhibitors

The compound is also being explored as a corrosion inhibitor in metal surfaces. Its thiol group provides a mechanism for adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates in acidic environments. This application is particularly valuable in industries dealing with metal preservation .

Photovoltaic Materials

In material science, there is ongoing research into using this triazole derivative in organic photovoltaic cells. Its electronic properties make it a suitable candidate for enhancing charge transport within solar cell materials, potentially increasing their efficiency .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains and fungi; potential for developing new antibiotics. |

| Anticancer Properties | Induces apoptosis in cancer cells; studied for breast cancer treatment. |

| Antioxidant Effects | Protects cells from oxidative stress; potential use in neurodegenerative disease prevention. |

| Corrosion Inhibition | Acts as a protective layer on metals; reduces corrosion rates in acidic environments. |

| Photovoltaic Materials | Enhances charge transport in organic solar cells; improves efficiency of photovoltaic devices. |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure-activity relationships that could guide future antibiotic development . -

Cancer Research

Research conducted at a leading university found that this compound could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Further studies are needed to explore its mechanisms and potential clinical applications . -

Material Science Application

A recent paper demonstrated the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic media. The results indicated a significant reduction in corrosion rates compared to untreated samples .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: It can interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Physical and Chemical Properties

- Melting Points :

- Solubility :

- Morpholine-substituted triazoles () show improved aqueous solubility compared to halogenated derivatives due to polar morpholine oxygen .

Biological Activity

5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. The compound can exist in two tautomeric forms: the thiol form and the thione form, which can affect its biological activity . Characterization techniques such as NMR spectroscopy confirm the structure of the compound, with key signals indicating the presence of sulfur and aromatic protons .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus when modified appropriately .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that certain derivatives are effective against common fungal pathogens. However, the activity can vary significantly depending on the specific structural modifications made to the triazole ring .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have revealed cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The mechanism involves inhibition of key enzymes and pathways associated with cancer cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Molecular Targets:

- Inhibition of enzymes involved in metabolic pathways.

- Interaction with proteins that regulate cell cycle progression.

Pathways Involved:

- Disruption of signaling pathways leading to apoptosis in cancer cells.

- Modulation of oxidative stress responses in microbial cells .

Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against a panel of bacteria and fungi. The results indicated that certain modifications significantly enhanced antibacterial activity compared to unmodified compounds. For example, the introduction of electron-withdrawing groups improved potency against E. coli and P. aeruginosa .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazole derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results showed that compounds with specific substitutions exhibited higher selectivity towards cancer cells while sparing normal cells. Notably, one derivative demonstrated a significant reduction in cell viability in melanoma cells by inducing apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate to High | Contains both bromophenyl and phenyl groups |

| 4-(Bromophenyl)-5-phenyloxazole | Moderate | Low | Different heterocyclic structure |

| 3-(Bromophenyl)-5-(hydroxyphenyl)isoxazole | Low | Moderate | Hydroxy group alters reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via a multi-step process starting with hydrazinolysis of ethyl esters (e.g., ethyl 5-methylpyrazole-3-carboxylate), followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclization. Key intermediates are characterized using elemental analysis, thin-layer chromatography (TLC), and spectroscopic techniques (¹H NMR, IR). For example, the starting material 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized using established protocols .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Methodology : Purity is confirmed via high-performance liquid chromatography (HPLC) with diode-array detection, while structural validation employs a combination of elemental analysis, ¹H NMR (400 MHz in DMSO-d₆), and mass spectrometry (LC-MS). IR spectrophotometry is used to confirm functional groups such as -SH and triazole rings .

Q. What are the primary biological activities reported for this compound?

- Methodology : Preliminary screening for antimicrobial and antifungal activity is performed using agar diffusion or microdilution assays against standard strains (e.g., Staphylococcus aureus, Candida albicans). Computational tools like PASS Online® predict potential bioactivity, which is then validated experimentally .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during alkylation or functionalization of the triazole-thiol moiety?

- Methodology : Solvent selection (e.g., methanol or propan-2-ol) significantly impacts alkylation efficiency. Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) reduces reaction time and improves yields compared to conventional heating. Kinetic studies using gas chromatography (GC-MS) monitor reaction progress .

Q. How do researchers resolve contradictions in bioactivity data between computational predictions and experimental assays?

- Methodology : Discrepancies arise from differences in molecular docking models (e.g., rigid vs. flexible ligand-receptor interactions) or assay conditions (e.g., pH, microbial strain variability). Validation involves re-docking with updated protein structures (e.g., PDB: 3LD6 for lanosterol demethylase) and repeating assays under controlled parameters .

Q. What strategies are used to enhance the compound’s pharmacokinetic properties for drug development?

- Methodology : Structural modifications, such as introducing acetamide or pyrazole moieties, improve solubility and bioavailability. ADME (Absorption, Distribution, Metabolism, Excretion) analysis using tools like SwissADME predicts logP values and metabolic stability. In vitro assays (e.g., Caco-2 cell permeability) validate predictions .

Q. How is molecular docking employed to identify potential biological targets for this compound?

- Methodology : Docking studies (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., anaplastic lymphoma kinase, COX-2). Binding affinities (ΔG values) and interaction patterns (hydrogen bonds, hydrophobic contacts) are analyzed. For example, the compound’s thiol group shows strong interactions with catalytic residues in lanosterol 14-α-demethylase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.